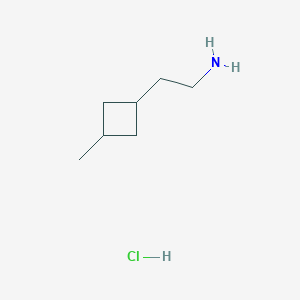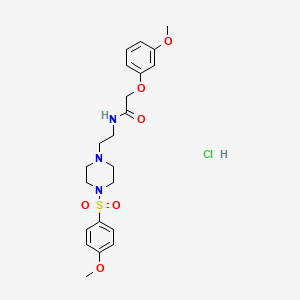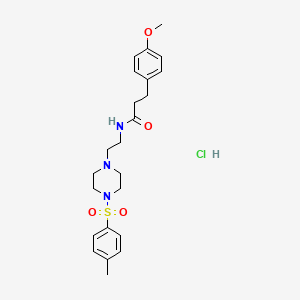
3-(4-methoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the dopamine transporter and has been studied for its potential therapeutic effects in various neurological disorders.
Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Modifications
The synthesis of chemical compounds with complex structures, such as 3-(4-methoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride, often involves multi-step synthetic routes that enable the introduction of various functional groups. These synthetic strategies allow for the exploration of chemical space in drug discovery and materials science. For instance, the preparation of amides and their derivatives is a common synthetic approach in medicinal chemistry, providing compounds with potential biological activities (Valenta et al., 1994).
Biological Activities and Potential Applications
The structural motifs present in 3-(4-methoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride are found in molecules investigated for various biological activities. For example, compounds containing methoxyphenyl and piperazine rings have been studied for their potential as neurokinin-1 receptor antagonists, which are relevant in the development of treatments for emesis and depression (Harrison et al., 2001). Additionally, phenylpiperazine derivatives have been examined for their antidepressant and anxiolytic effects in animal models, demonstrating the therapeutic potential of compounds with similar structural features (Pytka et al., 2015).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S.ClH/c1-19-3-10-22(11-4-19)31(28,29)26-17-15-25(16-18-26)14-13-24-23(27)12-7-20-5-8-21(30-2)9-6-20;/h3-6,8-11H,7,12-18H2,1-2H3,(H,24,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRMHOUGZNZUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)CCC3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cyclopropyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2758404.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2758408.png)
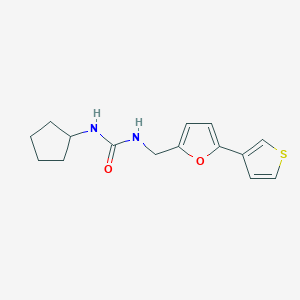
![1-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide](/img/structure/B2758411.png)
![2-[2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B2758415.png)

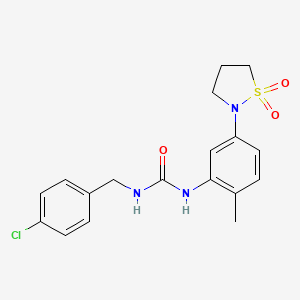
![3-phenyl-2-{[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]methyl}-3H-imidazo[4,5-b]pyridine](/img/structure/B2758418.png)

